molecular formula C10H21NO2 B7865657 Methyl 3-(methyl(2-methylbutyl)amino)propanoate

Methyl 3-(methyl(2-methylbutyl)amino)propanoate

Cat. No.: B7865657
M. Wt: 187.28 g/mol
InChI Key: IZIMQTJDEPRQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methyl(2-methylbutyl)amino)propanoate is an ester derivative featuring a propanoate backbone substituted with a methyl and 2-methylbutyl group on the nitrogen atom.

Properties

IUPAC Name

methyl 3-[methyl(2-methylbutyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-9(2)8-11(3)7-6-10(12)13-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIMQTJDEPRQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN(C)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways involved in various biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield/Status Key Properties/Applications Source
Methyl 3-(methyl(2-methylbutyl)amino)propanoate Methyl, 2-methylbutyl C10H21NO2 187.28 Discontinued Potential intermediate; limited data
Methyl 3-((2-methoxyethyl)(methyl)amino)propanoate Methoxyethyl, methyl C8H17NO3 175.23 Commercially available Liquid; InChIKey: XWWRGUHDMJJGMD
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate 2,3-difluorobenzyl C11H13F2NO2 229.23 Available (CAS 1183882-14-5) Solid; aromatic fluorine enhances lipophilicity
Methyl 3-[(2-isocyanatophenyl)amino]propanoate 2-isocyanatophenyl C11H12N2O3 220.22 79–86% yield Reactive isocyanate group; NMR/IR confirmed
Ethyl 3-((3-amino-3-oxopropyl)(methyl)amino)propanoate Ethyl ester, amide substituent C9H18N2O3 202.25 Available Amide functionality for hydrogen bonding
竹叶榕素 (Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate) Benzofuran ring with hydroxy/methoxy C13H14O5 250.25 Natural product isolation Plant-derived; potential bioactivity

Key Differences and Implications

Substituent Effects
  • This may also enhance lipid solubility, making it suitable for hydrophobic environments.
  • Aromatic/Fluorinated Derivatives : Compounds with difluorophenyl (e.g., ) or bromo/fluoro substituents (e.g., ) exhibit increased aromaticity and electronegativity, favoring π-π interactions and metabolic stability. Fluorine atoms improve bioavailability in drug design.
  • Ester vs. Amide Functionality: Ethyl 3-((3-amino-3-oxopropyl)(methyl)amino)propanoate contains an amide group, enabling hydrogen bonding and increased polarity compared to esters.
Physical Properties
  • Solubility : Methoxyethyl-substituted esters may exhibit moderate water solubility due to ether oxygen, while fluorinated analogs are more lipophilic.
  • Thermal Stability : Aromatic derivatives (e.g., ) likely have higher melting points compared to aliphatic esters.

Biological Activity

Methyl 3-(methyl(2-methylbutyl)amino)propanoate is a compound of interest in biological research due to its potential therapeutic properties and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features both an ester and an amino group, allowing it to participate in various chemical reactions. The presence of the amino group enables it to engage in hydrogen bonding and electrostatic interactions with biological molecules, which can influence their function.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. Its amino group can interact with enzymes or receptors, modulating their activity and leading to various biological effects, including:

  • Enzyme modulation : The compound may act on specific enzymes, influencing metabolic pathways.
  • Receptor interaction : It has the potential to bind with receptors, possibly affecting signaling pathways.

Biological Activity

Research indicates that this compound has shown promise in several areas:

  • Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties, suggesting potential applications in combating bacterial infections.
  • Therapeutic Potential : Investigations into related compounds have highlighted their roles as potential therapeutic agents for various diseases, including neurological disorders .

Case Studies

  • Study on GPR88 Activation :
    A study explored compounds derived from similar scaffolds that activated the G protein-coupled receptor GPR88. These compounds demonstrated significant effects on behavior related to alcohol consumption in animal models, indicating a pathway for further therapeutic exploration .
  • Plant Growth Promotion :
    Related compounds have been studied for their ability to promote plant growth through interactions with beneficial microorganisms. These findings suggest that this compound could also have applications in agricultural biotechnology .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals its unique properties:

Compound NameStructureBiological Activity
Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoateEster + AminoAntimicrobial potential
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoateEster + AminoEnzyme modulation
This compoundEster + AminoPotential GPR88 agonist

Research Findings

Research findings indicate that this compound's dual functionality (ester and amino groups) allows it to participate in a wider range of chemical reactions compared to similar compounds. This makes it a valuable candidate for various research applications, including drug development and agricultural uses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.